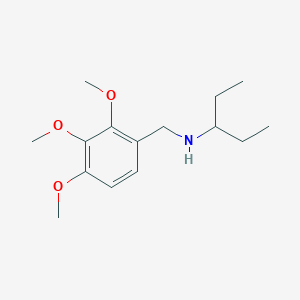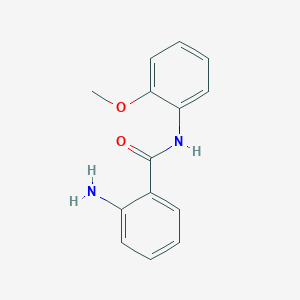
2-氨基-N-(2-甲氧基苯基)苯甲酰胺
描述
2-Amino-N-(2-methoxyphenyl)benzamide, also known as AMPB, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline powder and is soluble in water, ethanol and chloroform. AMPB is an important molecule in the field of medicinal chemistry, as it is used in the synthesis of a variety of compounds with potential therapeutic effects. It is also used in the synthesis of compounds with potential applications in the field of nanotechnology and material science.
科学研究应用
安全和危害
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing, and ensuring adequate ventilation .
未来方向
作用机制
Target of Action
It is known that aminobenzamide derivatives have been identified as precursors for the synthesis of a diverse range of heterocyclic compounds .
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may affect similar pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
生化分析
Biochemical Properties
2-amino-N-(2-methoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 2-amino-N-(2-methoxyphenyl)benzamide can alter gene expression patterns. Additionally, this compound interacts with zinc ions in the active site of histone deacetylases, forming a stable complex that prevents the enzyme from functioning .
Cellular Effects
2-amino-N-(2-methoxyphenyl)benzamide has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in cell proliferation and survival. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 2-amino-N-(2-methoxyphenyl)benzamide impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of 2-amino-N-(2-methoxyphenyl)benzamide involves its binding to the active site of histone deacetylases, where it chelates zinc ions and inhibits the enzyme’s activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. Additionally, 2-amino-N-(2-methoxyphenyl)benzamide can modulate the activity of other transcription factors and co-regulators, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2-methoxyphenyl)benzamide can change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that 2-amino-N-(2-methoxyphenyl)benzamide can have sustained effects on cellular function, including prolonged inhibition of histone deacetylases and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2-methoxyphenyl)benzamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit histone deacetylases without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
2-amino-N-(2-methoxyphenyl)benzamide is involved in several metabolic pathways, primarily through its interaction with histone deacetylases. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, 2-amino-N-(2-methoxyphenyl)benzamide can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 2-amino-N-(2-methoxyphenyl)benzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity, as it ensures that 2-amino-N-(2-methoxyphenyl)benzamide reaches its target sites within the cell .
Subcellular Localization
2-amino-N-(2-methoxyphenyl)benzamide is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and gene expression. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications. This subcellular localization is essential for its activity, as it allows 2-amino-N-(2-methoxyphenyl)benzamide to modulate various cellular processes .
属性
IUPAC Name |
2-amino-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKUPCSIUQXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355067 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70083-21-5 | |
| Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


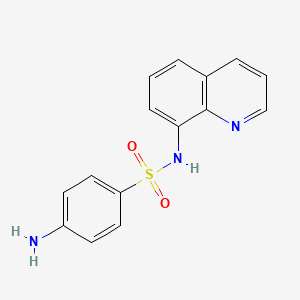
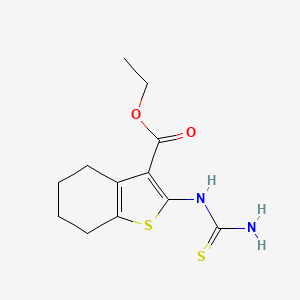
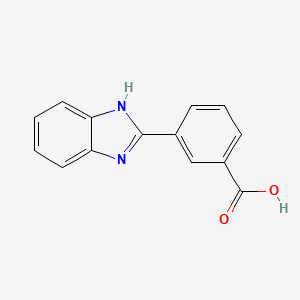

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
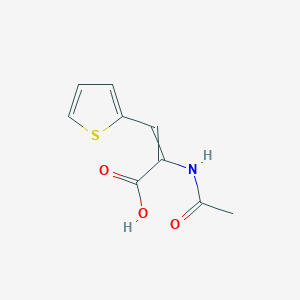




![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
